molecular formula C6H11NO B1425916 2-Methoxy-3-methylbutanenitrile CAS No. 1469060-08-9

2-Methoxy-3-methylbutanenitrile

Cat. No. B1425916
M. Wt: 113.16 g/mol
InChI Key: GCSRYTQWKGSJBT-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylbutanenitrile is a chemical compound with the CAS Number 1469060-08-9 . It has a molecular weight of 113.16 and is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methoxy-3-methylbutanenitrile . The InChI code for this compound is 1S/C6H11NO/c1-5(2)6(4-7)8-3/h5-6H,1-3H3 .


Physical And Chemical Properties Analysis

2-Methoxy-3-methylbutanenitrile is a liquid at room temperature .

Scientific Research Applications

    Chemical Synthesis

    • 2-Methoxy-3-methylbutanenitrile is a chemical compound with the CAS Number: 1469060-08-9 . It is often used in chemical synthesis .
    • The methods of application or experimental procedures for this compound in chemical synthesis would depend on the specific reaction it is being used in. Typically, it would be mixed with other reactants in a controlled environment to produce the desired product .
    • The results or outcomes obtained would also depend on the specific reaction. In general, the use of this compound in chemical synthesis could lead to the production of a variety of different chemical products .

    Thermophysical Property Analysis

    • 2-Methoxy-3-methylbutanenitrile might be used in the field of thermophysical property analysis .
    • This compound could be used to generate a collection of critically evaluated thermodynamic property data for pure compounds .
    • The methods of application or experimental procedures would involve measuring various thermophysical properties of the compound under different conditions .
    • The results or outcomes obtained would be a comprehensive set of thermophysical property data for the compound, which could be used in various scientific and industrial applications .

    Phase Equilibrium Studies

    • 2-Methoxy-3-methylbutanenitrile might be used in phase equilibrium studies .
    • This compound could be mixed with carbon dioxide and the phase equilibrium data could be investigated at various temperatures and pressures .
    • The methods of application or experimental procedures would involve preparing mixtures of the compound and carbon dioxide, and then measuring the phase equilibrium data under different conditions .
    • The results or outcomes obtained would be a set of phase equilibrium data for the compound when mixed with carbon dioxide. This data could be useful in various scientific and industrial applications .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H226, H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and not smoking near the compound . It is also recommended to wear protective gloves, clothing, eye protection, and face protection when handling the compound .

properties

IUPAC Name

2-methoxy-3-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(2)6(4-7)8-3/h5-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSRYTQWKGSJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-methylbutanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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